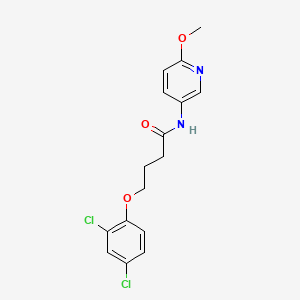
4-(2,4-dichlorophenoxy)-N-(6-methoxy-3-pyridinyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4-dichlorophenoxy)-N-(6-methoxy-3-pyridinyl)butanamide is a synthetic organic compound that belongs to the class of phenoxy herbicides. These compounds are typically used in agriculture to control broadleaf weeds. The structure of this compound includes a dichlorophenoxy group, a methoxypyridinyl group, and a butanamide chain, which contribute to its chemical properties and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenoxy)-N-(6-methoxy-3-pyridinyl)butanamide typically involves the following steps:
Formation of the dichlorophenoxy intermediate: This step involves the chlorination of phenol to produce 2,4-dichlorophenol.
Coupling with butanoic acid: The 2,4-dichlorophenol is then reacted with butanoic acid or its derivatives to form the phenoxybutanoic acid intermediate.
Amidation reaction: The phenoxybutanoic acid intermediate is then reacted with 6-methoxy-3-pyridinamine under appropriate conditions to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity while minimizing by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,4-dichlorophenoxy)-N-(6-methoxy-3-pyridinyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.
Substitution: Halogen atoms in the dichlorophenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized analogs.
Wissenschaftliche Forschungsanwendungen
4-(2,4-dichlorophenoxy)-N-(6-methoxy-3-pyridinyl)butanamide has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its effects on plant physiology and metabolism.
Medicine: Explored for potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of herbicides and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-(2,4-dichlorophenoxy)-N-(6-methoxy-3-pyridinyl)butanamide involves its interaction with specific molecular targets in plants. It is believed to inhibit key enzymes involved in plant growth and development, leading to the disruption of cellular processes and ultimately causing plant death. The exact molecular pathways and targets may vary depending on the specific plant species and environmental conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxy structure.
MCPA (2-methyl-4-chlorophenoxyacetic acid): Another phenoxy herbicide with similar applications.
Dicamba (3,6-dichloro-2-methoxybenzoic acid): A benzoic acid derivative with herbicidal properties.
Uniqueness
4-(2,4-dichlorophenoxy)-N-(6-methoxy-3-pyridinyl)butanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other phenoxy herbicides. Its methoxypyridinyl group, in particular, may influence its solubility, stability, and interaction with biological targets.
Eigenschaften
Molekularformel |
C16H16Cl2N2O3 |
|---|---|
Molekulargewicht |
355.2 g/mol |
IUPAC-Name |
4-(2,4-dichlorophenoxy)-N-(6-methoxypyridin-3-yl)butanamide |
InChI |
InChI=1S/C16H16Cl2N2O3/c1-22-16-7-5-12(10-19-16)20-15(21)3-2-8-23-14-6-4-11(17)9-13(14)18/h4-7,9-10H,2-3,8H2,1H3,(H,20,21) |
InChI-Schlüssel |
UGEZXXIZMGTRLC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=C(C=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















